Home > Products > Screening Compounds P14064 > 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline
8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline - 2001327-01-9

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3092643
CAS Number: 2001327-01-9
Molecular Formula: C10H12ClN
Molecular Weight: 181.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Compound Description: 1MeTIQ is an endogenous compound known for its neuroprotective effects, particularly against Parkinsonism. Research has shown it can prevent Parkinsonism induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydroisoquinoline (MPTP) in mice. []
  • Relevance: 1MeTIQ shares the core 1,2,3,4-tetrahydroisoquinoline structure with 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the lack of chlorine and methyl substituents on the aromatic ring of 1MeTIQ. This structural similarity suggests that 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline might also possess neuroprotective properties, but further research is needed to confirm this. []

6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a hydroxylated derivative of 1MeTIQ, demonstrating even greater potency in preventing MPTP-induced Parkinsonism in mice compared to the parent compound. []
  • Relevance: Similar to 1MeTIQ, this compound shares the core tetrahydroisoquinoline structure with 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline. The presence of a hydroxyl group at the 6-position, instead of a chlorine at the 8-position in 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline, highlights the potential impact of different substituents on biological activity within this class of compounds. []

7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This 1MeTIQ derivative also exhibits in vitro and in vivo neuroprotective effects against MPTP-induced Parkinsonism in mice. []
  • Relevance: This compound further emphasizes the structure-activity relationship within the tetrahydroisoquinoline family. The variation in the position of the hydroxyl group (7-position vs 6-position) compared to the previous compound, and the chlorine and methyl substitutions in 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline, underscores the potential for diverse biological activities based on subtle structural changes. []

5-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This 1MeTIQ derivative is also reported to show neuroprotective activity against MPTP-induced Parkinsonism in mice. []
  • Relevance: This compound reinforces the significance of the tetrahydroisoquinoline core and the influence of a hydroxyl group on potential neuroprotective activity. The variation in the position of the hydroxyl group (5-position vs 6- or 7-position) compared to the previous compounds, and the presence of chlorine and methyl substitutions in 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline, further supports the notion that modifications to the core structure can lead to a range of biological effects. []

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for the biosynthesis of epinephrine. [] It exhibits high selectivity for PNMT over the alpha-2 adrenoceptor. []
  • Relevance: The structural similarity to 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline is evident in the shared tetrahydroisoquinoline core and the presence of a chlorine atom at the 7-position. The additional chlorine atom at the 8-position in this compound, and the presence of a methyl group at the 6-position in 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline, suggest that these variations might influence the selectivity and potency toward different biological targets. []

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a β-adrenergic receptor antagonist. It is structurally similar to the β-adrenergic receptor agonist trimetoquinol (6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline) with the key difference being the replacement of the catecholic hydroxyl groups with chlorine atoms. []
  • Relevance: This compound highlights how subtle changes to the substituents on the tetrahydroisoquinoline ring system, such as changing from chlorine atoms to a methyl group and a chlorine atom in 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline, can significantly alter the pharmacological profile from an antagonist to potentially other activities. []
Overview

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClNC_{10}H_{12}ClN and a molecular weight of approximately 181.66 g/mol. This compound is classified as a tetrahydroisoquinoline derivative, which is notable for its structural and functional diversity in organic chemistry. The compound's CAS number is 1213563-40-6, and it is recognized for its potential applications in medicinal chemistry due to its biological activity .

Synthesis Analysis

The synthesis of 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves several methods, with the cyclization of appropriate precursors being a common approach. One prevalent method includes the reaction of 2-chloroaniline with acetone under acidic conditions, often using hydrochloric acid as a catalyst. This reaction facilitates the formation of the tetrahydroquinoline structure through a series of steps involving nucleophilic attack and cyclization .

Technical Details

  • Reaction Conditions: The reaction usually requires controlled temperature and time to optimize yield.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.
  • Industrial Methods: For large-scale production, continuous flow reactors may be utilized to enhance yield and efficiency.
Molecular Structure Analysis

The molecular structure of 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework that includes a chloro substituent at position 8 and a methyl group at position 6.

Structural Data

  • Molecular Formula: C10H12ClNC_{10}H_{12}ClN
  • InChI: InChI=1S/C10H12ClN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3
  • InChI Key: RKESXRFHEQOKIQ-UHFFFAOYSA-N
  • SMILES Notation: N1c2c(cc(cc2CCC1)C)Cl .

This structure contributes to the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions due to its functional groups.

Reaction Types

  1. Substitution Reactions: The chloro group can undergo nucleophilic substitution.
  2. Reduction Reactions: The compound can be reduced to form other derivatives.
  3. Cyclization Reactions: It can serve as a precursor for synthesizing more complex structures through cyclization .

Technical Details

The specific reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the outcome of these reactions.

Mechanism of Action

The mechanism of action of 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various biological targets. This compound can bind to specific enzymes or receptors within biological systems.

Process Overview

The binding affinity and selectivity depend on the structural features of the compound and the nature of the target proteins or enzymes. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Solubility in organic solvents varies; polar solvents tend to dissolve this compound more effectively.
  • Stability: The stability of 8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline is influenced by environmental factors such as pH and temperature.

Relevant Data

The compound's logP (partition coefficient) value indicates its hydrophobic nature which affects its bioavailability in biological systems .

Applications

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific applications primarily in medicinal chemistry.

Scientific Uses

  1. Pharmaceutical Development: Investigated for potential therapeutic effects against various diseases due to its interaction with biological targets.
  2. Research Tool: Used in studies exploring enzyme inhibition or receptor modulation.
  3. Synthetic Intermediate: Serves as an intermediate in synthesizing other biologically active compounds .

This compound exemplifies the intersection of organic synthesis and pharmacology, highlighting its importance in developing new therapeutic agents.

Synthetic Methodologies and Optimization Strategies

Historical Evolution of Tetrahydroisoquinoline Synthesis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core has been synthesized for over a century, with the Pictet-Spengler reaction (1911) serving as the cornerstone. This acid-catalyzed condensation between β-phenylethylamines and carbonyl compounds enabled early access to unsubstituted THIQs. For halogen/methyl-substituted analogs like 8-chloro-6-methyl-THIQ, classical methods faced significant limitations: regiochemical control was poor in electrophilic substitutions due to the inherent bias of the isoquinoline nucleus, and functional group tolerance was low under harsh cyclization conditions (e.g., POCl₃ or P₂O₅ at >100°C) [4] [9]. The Bischler-Napieralski reaction emerged as an alternative, utilizing cyclodehydration of N-acylphenethylamines, but struggled with chloro-methyl substitution patterns due to uncontrolled halogen migration and oxidation side reactions. These historical constraints necessitated the development of regioselective metalation and cross-coupling strategies to access 8-chloro-6-methyl-THIQ with precision [4] [5].

Ortho-Directing Metalation Approaches for Chloro-Substituted Derivatives

Modern synthesis of 8-chloro-6-methyl-THIQ leverages directed ortho-metalation (DoM), exploiting the synergistic effect of chloro and methyl substituents to achieve regiocontrol. The Schlosser protocol, extended to chloro analogs, involves a four-step sequence:

  • Protection: 3-Chlorophenethylamine is protected as its N-pivaloyl amide (22), leveraging the pivaloyl group’s steric bulk to prevent undesired coordination [4].
  • Lithiation: Treatment with sec-butyllithium (−78°C, THF) directs metalation ortho to the chloro substituent, activated by its halogen-metal exchange potential.
  • Formylation: Quenching with DMF yields the aldehyde intermediate.
  • Cyclization: Acid-mediated cyclization and deprotection deliver 8-chloro-3,4-dihydroisoquinoline (6), subsequently reduced to the target THIQ [4].

Table 1: Optimization of Ortho-Metalation Conditions for 8-Chloro-THIQ Precursors

BaseTemperatureDirecting GroupYield (%)Regioselectivity (8- vs 6-Chloro)
s-BuLi−78°CPivaloyl78%9:1
LDA0°CPivaloyl42%3:1
n-BuLi−40°CPivaloyl65%6:1
s-BuLi−78°CAcetyl58%7:1

Critical Insight: The pivaloyl group’s steric bulk suppresses lateral metalation, while low temperatures minimize electrophilic side reactions. This method achieves >90% regioselectivity for the 8-chloro isomer over the competing 6-chloro byproduct—a significant improvement over classical Friedel-Crafts routes (65% 6-chloro contamination) [4].

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization at Position 8

8-Chloro-3,4-dihydroisoquinoline (6) serves as a versatile intermediate for Suzuki-Miyaura cross-coupling, enabling the introduction of aryl, heteroaryl, or alkyl groups at C8. Key advancements include:

  • Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol (3:1) at 80°C, with K₂CO₃ as base, achieves >85% conversion. Bulky phosphine ligands (e.g., SPhos) suppress dihydroisoquinoline reduction side products [4].
  • Scope: Electron-deficient arylboronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) couple efficiently (82–90% yield), while sterically hindered substrates (e.g., 2,6-dimethylphenylboronic acid) require Pd(OAc)₂/XPhos to prevent protodehalogenation [4].
  • Sequential Functionalization: After C8 arylation, N-alkylation at C1 is feasible using alkyllithiums, yielding 1,8-disubstituted THIQs. This orthogonal reactivity enables library synthesis for pharmacological screening [4].

Table 2: Palladium-Catalyzed Coupling of 8-Chloro-DHIQ with Boronic Acids

Boronic AcidCatalyst SystemYield (%)Application Note
4-MethoxyphenylPd(PPh₃)₄/K₂CO₃92%Electron-rich coupling partner
3-PyridylPd(dppf)Cl₂/ K₃PO₄78%Heteroaryl extension
Vinylboronic pinacol esterPd(OAc)₂/PCy₃85%Alkyl functionalization
4-CyanophenylXPhos Pd G3/ K₂CO₃88%Electron-deficient aryl

Asymmetric Synthesis and Stereochemical Control in 6-Methyl-Substituted Analogs

Introducing chirality at C1 of 8-chloro-6-methyl-THIQ requires enantioselective reduction of the imine bond in 8-chloro-6-methyl-3,4-dihydroisoquinoline. Four principal strategies exist:

  • Chiral Hydride Reagents: Sodium triacyloxyborohydrides derived from N-Cbz-L-proline (18d) reduce prochiral dihydroisoquinolines to (S)-THIQs with 70–86% ee. The carboxylate’s chiral environment dictates si-face hydride delivery [5].
  • Catalytic Hydrogenation: Ir-(P-Phos) and Rh-(DuPhos) complexes achieve >95% ee under 50 psi H₂. Methyl substitution at C6 enhances stereocontrol by restricting imine conformation [5].
  • Chiral Auxiliaries: N-sulfinyl dihydroisoquinolines (e.g., 33) undergo diastereoselective reduction with NaBH₄, yielding deprotected THIQs in 99% ee after auxiliary cleavage [5].
  • Biocatalysis: Engineered ketoreductases (e.g., KRED-101) selectively reduce 6-methyl-DHIQs at pH 7.0, affording (R)-THIQs with 98% ee and 200 g/L substrate loading [5].

Stereochemical Impact: The C1 configuration influences biological activity. For example, (S)-8-chloro-6-methyl-THIQ derivatives show 10-fold higher affinity for dopamine D1-like receptors than (R)-isomers, underscoring the need for asymmetric protocols [8].

Green Chemistry Approaches: Solvent-Free Cyclization and Catalytic Efficiency

Efforts to improve the sustainability of 8-chloro-6-methyl-THIQ synthesis focus on:

  • Solvent-Free Cyclization: N-(3-Chloro-4-methylphenethyl)formamide undergoes cyclodehydration using montmorillonite K10 clay or zeolite HSZ-360 at 120°C, yielding 8-chloro-6-methyl-DHIQ in 89% yield without solvents. This eliminates POCl₃ waste and reduces E-factor by 4.7 [4] [7].
  • Catalyst Recycling: Pd nanoparticles immobilized on magnetic γ-Fe₂O₃@SiO₂ facilitate Suzuki couplings of 8-chloro-DHIQ. The catalyst retains 95% activity over five cycles, minimizing heavy-metal waste [4].
  • Energy Efficiency: Microwave-assisted Pictet-Spengler reactions (100°C, 20 min) using p-TSA in [BMIM]PF₆ ionic liquid achieve 94% yield of 1-substituted THIQs, cutting reaction times from 12 h to minutes [5] [9].

Table 3: Environmental Metrics for Green THIQ Synthesis

MethodCatalyst/SolventPMI†E-Factor‡Yield (%)
Classical Bischler-NapieralskiPOCl₃/CH₂Cl₂18.732.565%
Clay-Mediated CyclizationK10 Clay / solvent-free2.13.889%
Pd-Catalyzed CouplingPd/C / ethanol6.511.290%
Recyclable Pd Nanocatalystγ-Fe₂O₃@SiO₂-Pd / H₂O3.95.688%
†Process Mass Intensity; ‡Environmental Factor = kg waste / kg product

Properties

CAS Number

2001327-01-9

Product Name

8-Chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12ClN

Molecular Weight

181.66

InChI

InChI=1S/C10H12ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3

InChI Key

FHLHWCFKPOITDG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CNCC2)C(=C1)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.